An In-depth Technical Guide to Amino-PEG7-t-butyl ester: A Versatile Heterobifunctional Linker for Scientific Research and Drug Development
An In-depth Technical Guide to Amino-PEG7-t-butyl ester: A Versatile Heterobifunctional Linker for Scientific Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG7-t-butyl ester is a versatile, heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and targeted protein degradation. This polyethylene glycol (PEG)-based linker possesses a terminal primary amine and a t-butyl protected carboxylic acid, offering orthogonal reactivity for the sequential conjugation of different molecules. Its PEG spacer enhances solubility and biocompatibility, making it an invaluable tool in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Amino-PEG7-t-butyl ester.
Core Properties and Data Presentation
Amino-PEG7-t-butyl ester is a colorless to light yellow viscous liquid. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 2428400-07-9 | [1][2] |
| Synonyms | H2N-PEG7-CH2CH2CO2tBu | [1] |
| Chemical and Physical Properties | Value | Source |
| Molecular Formula | C21H43NO9 | [1][2] |
| Molecular Weight | 453.56 g/mol | [1] |
| Appearance | Colorless viscous liquid | [1] |
| Purity | ≥ 96% | [2] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | Store at ≤ -20 °C | [1] |
Applications in Research and Drug Development
The unique bifunctional nature of Amino-PEG7-t-butyl ester makes it a highly valuable reagent in a variety of applications:
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Bioconjugation: The primary amine can be readily coupled to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive functional groups. Following deprotection of the t-butyl ester, the resulting carboxylic acid can be reacted with amines or other nucleophiles. This allows for the precise and controlled assembly of complex bioconjugates.
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PROTACs Development: Amino-PEG7-t-butyl ester is extensively used as a linker in the synthesis of PROTACs.[4][5][6][7] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
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Drug Delivery: The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated drugs, reducing aggregation and improving their in vivo stability and circulation time.
Experimental Protocols
Deprotection of the t-Butyl Ester Group
The t-butyl ester group is a common protecting group for carboxylic acids and can be selectively removed under acidic conditions. A typical deprotection protocol is as follows:
Materials:
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Amino-PEG7-t-butyl ester
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Nitrogen or Argon gas
-
Rotary evaporator
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Round bottom flask
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Magnetic stirrer and stir bar
Procedure:
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Dissolve the Amino-PEG7-t-butyl ester in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration can range from 0.1 to 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. A common TFA concentration is 20-50% (v/v) in DCM.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, remove the DCM and excess TFA by rotary evaporation.
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The resulting product, the TFA salt of the amino-PEG7-acid, can often be used directly in the next step or further purified by techniques such as HPLC if necessary.
Amide Coupling Reaction of the Amino Group
The primary amine of Amino-PEG7-t-butyl ester can be coupled with a carboxylic acid using standard peptide coupling reagents.
Materials:
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Amino-PEG7-t-butyl ester
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Carboxylic acid-containing molecule
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Coupling agents (e.g., HATU, HBTU, or EDC with HOBt)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Nitrogen or Argon gas
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Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule and the coupling agent (e.g., HATU) in anhydrous DMF or DCM.
-
Add DIPEA or TEA to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Amino-PEG7-t-butyl ester in anhydrous DMF or DCM.
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Add the solution of Amino-PEG7-t-butyl ester to the activated carboxylic acid solution.
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Let the reaction stir at room temperature for 2-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
Mandatory Visualizations
PROTAC Synthesis and Mechanism of Action
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using Amino-PEG7-t-butyl ester as a linker, followed by its mechanism of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Amino-PEG8-t-butyl ester, 756526-06-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino-PEG7-t-butyl ester | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
